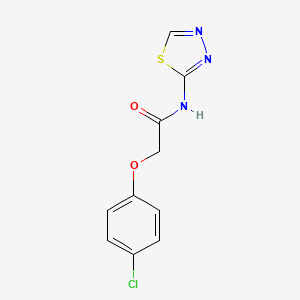
2-(4-chlorophenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide is an organic compound that belongs to the class of thiadiazoles This compound is characterized by the presence of a chlorophenoxy group and a thiadiazole ring, which are connected through an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 4-chlorophenol with chloroacetic acid to form 4-chlorophenoxyacetic acid. This intermediate is then reacted with thiosemicarbazide to form the thiadiazole ring. The final step involves the acylation of the thiadiazole ring with acetic anhydride to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in the industrial synthesis include chloroacetic acid, thiosemicarbazide, and acetic anhydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thioether.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Medicine: Investigated for its potential use as an anti-inflammatory and anticancer agent.
Industry: Used in the development of agrochemicals and pesticides due to its biological activity.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The thiadiazole ring is believed to play a crucial role in its biological activity by interacting with the active sites of target enzymes.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide: Characterized by the presence of a chlorophenoxy group and a thiadiazole ring.
2-(4-bromophenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide: Similar structure but with a bromophenoxy group instead of a chlorophenoxy group.
2-(4-methylphenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide: Contains a methylphenoxy group instead of a chlorophenoxy group.
Uniqueness
This compound is unique due to the presence of the chlorophenoxy group, which imparts specific chemical and biological properties. The chlorophenoxy group enhances the compound’s ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H8ClN3O2S |
|---|---|
Molecular Weight |
269.71 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C10H8ClN3O2S/c11-7-1-3-8(4-2-7)16-5-9(15)13-10-14-12-6-17-10/h1-4,6H,5H2,(H,13,14,15) |
InChI Key |
MUOSHKAAPAUZDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=NN=CS2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Amino-1,2,5-oxadiazol-3-yl)amino]-5-(4-isopropylphenyl)-2-cyclohexen-1-one](/img/structure/B11176366.png)
![7-ethyl-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11176383.png)
![N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-3-(phenylsulfonyl)propanamide](/img/structure/B11176385.png)
![N-[4-({[5-(4-methoxyphenethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]amino}sulfonyl)phenyl]acetamide](/img/structure/B11176391.png)
![N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B11176403.png)
![3-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}-6,8,8,9-tetramethyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11176410.png)
![N-(4-acetylphenyl)-2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]acetamide](/img/structure/B11176411.png)
![N-[4-(benzyloxy)phenyl]-3-methoxybenzamide](/img/structure/B11176415.png)
![N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]furan-2-carboxamide](/img/structure/B11176426.png)
![6-[(4-methoxyphenoxy)methyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11176437.png)

![1-(4-methoxyphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11176443.png)
![2,2,4,6-Tetramethyl-7-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,2,3,4-tetrahydroquinoline](/img/structure/B11176445.png)
![ethyl 2-[4,7-bis(4-methylphenyl)-3,5,12-trioxo-4,8,11-triazatricyclo[6.4.0.02,6]dodecan-1-yl]acetate](/img/structure/B11176450.png)
